molecular formula C22H26O4 B13805408 4,4'-(1,8-Octanediyl)dioxydibenzaldehyde CAS No. 111029-50-6

4,4'-(1,8-Octanediyl)dioxydibenzaldehyde

Cat. No.: B13805408
CAS No.: 111029-50-6
M. Wt: 354.4 g/mol
InChI Key: YHGVQYTZPXCUGC-UHFFFAOYSA-N
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Description

4,4’-(1,8-Octanediyl)dioxydibenzaldehyde is an organic compound with the molecular formula C22H26O4 It is characterized by the presence of two benzaldehyde groups connected by an octanediyl chain through ether linkages

Properties

CAS No.

111029-50-6

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-[8-(2-formylphenoxy)octoxy]benzaldehyde

InChI

InChI=1S/C22H26O4/c23-17-19-11-5-7-13-21(19)25-15-9-3-1-2-4-10-16-26-22-14-8-6-12-20(22)18-24/h5-8,11-14,17-18H,1-4,9-10,15-16H2

InChI Key

YHGVQYTZPXCUGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCCCCCOC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,8-dibromooctane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybenzaldehyde attack the bromine atoms of 1,8-dibromooctane, forming the ether linkages and yielding the desired product.

Industrial Production Methods

Industrial production of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperatures, and the addition of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,8-Octanediyl)dioxydibenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4,4’-(1,8-Octanediyl)dioxydibenzoic acid.

    Reduction: 4,4’-(1,8-Octanediyl)dioxydibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

4,4’-(1,8-Octanediyl)dioxydibenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through its aldehyde groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include enzyme inhibition, protein modification, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,6-Hexanediyl)dioxydibenzaldehyde: Similar structure but with a shorter hexanediyl chain.

    4,4’-(1,10-Decanediyl)dioxydibenzaldehyde: Similar structure but with a longer decanediyl chain.

    4,4’-(1,8-Octanediyl)dioxybenzophenone: Similar structure but with a ketone group instead of aldehyde groups.

Uniqueness

4,4’-(1,8-Octanediyl)dioxydibenzaldehyde is unique due to its specific octanediyl chain length and the presence of two aldehyde groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Biological Activity

4,4'-(1,8-Octanediyl)dioxydibenzaldehyde is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈O₂
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 84907-55-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

A study conducted by Krolikowski et al. (2023) explored the efficacy of various dioxydibenzaldehyde derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Against Cancer Cells

In a recent investigation published in Biomacromolecules (2017), researchers evaluated the cytotoxic effects of several aldehydes on human cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Effects

A preliminary study published in Carbohydrate Polymers (2017) assessed the anti-inflammatory potential of various diol-based compounds. While direct studies on this compound are scarce, related compounds showed promise in reducing levels of TNF-alpha and IL-6 in vitro.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coliKrolikowski et al., 2023
CytotoxicityIC50 = 15 µM in MCF-7 cellsBiomacromolecules, 2017
Anti-inflammatoryReduction in TNF-alpha and IL-6 levelsCarbohydrate Polymers, 2017

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.
  • Inhibition of Enzymatic Activity : Aldehyde groups can interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition.
  • Modulation of Signaling Pathways : There is evidence suggesting that such compounds can affect pathways related to inflammation and apoptosis.

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